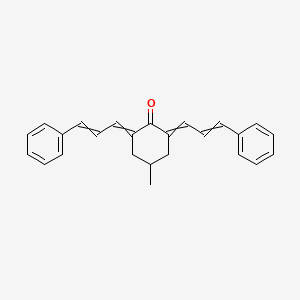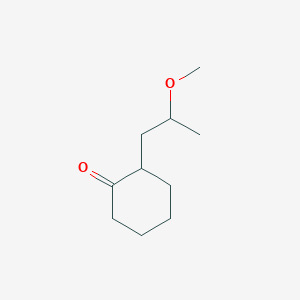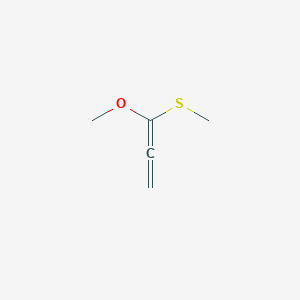
1-Methoxy-1-(methylsulfanyl)propadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1-(methylsulfanyl)propadiene is an organic compound with the molecular formula C5H8OS It is known for its unique structure, which includes both methoxy and methylsulfanyl groups attached to a propadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-1-(methylsulfanyl)propadiene can be synthesized through several methods. One common approach involves the reaction of methoxyallene with dimethyl disulfide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound likely follows similar principles to laboratory methods, with adjustments for scale and efficiency. This may include optimized reaction conditions and the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-1-(methylsulfanyl)propadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, often requiring a catalyst or specific solvent conditions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Methoxy-1-(methylsulfanyl)propadiene has several applications in scientific research:
Chemistry: It is used as a reactant in multicomponent reactions, cycloadditions, and other synthetic transformations.
Biology: Its derivatives may be explored for potential biological activity, although specific applications in biology are less documented.
Industry: The compound’s reactivity makes it useful in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-1-(methylsulfanyl)propadiene exerts its effects involves its ability to participate in various chemical reactions. The methoxy and methylsulfanyl groups can interact with different molecular targets, facilitating reactions such as cycloadditions and substitutions. The exact pathways depend on the specific reaction conditions and the nature of the reactants involved.
Comparison with Similar Compounds
Methoxyallene (1-Methoxy-1,2-propadiene): Shares the methoxy group but lacks the methylsulfanyl group.
Methyl propargyl ether: Similar in structure but with a different functional group arrangement.
Cyclohexylallene: Contains an allene backbone but with different substituents.
Uniqueness: 1-Methoxy-1-(methylsulfanyl)propadiene is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct reactivity and potential applications compared to its analogs. This combination of functional groups allows for a broader range of chemical transformations and applications in various fields.
Properties
CAS No. |
22082-42-4 |
|---|---|
Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
InChI |
InChI=1S/C5H8OS/c1-4-5(6-2)7-3/h1H2,2-3H3 |
InChI Key |
BCLXZEXBWGTMSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C=C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


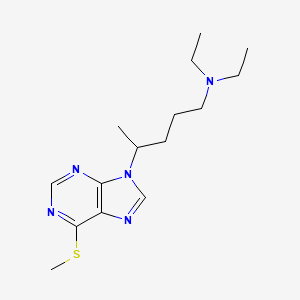

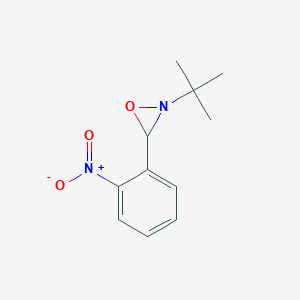
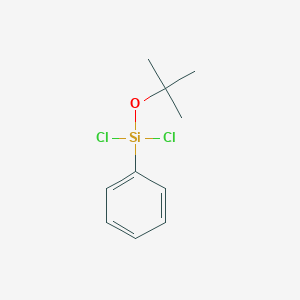
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)



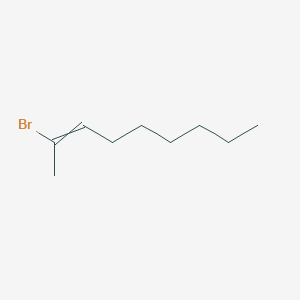

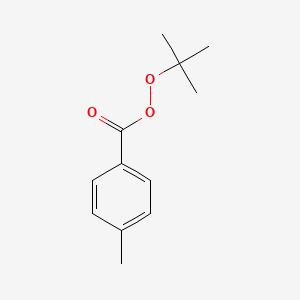
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
